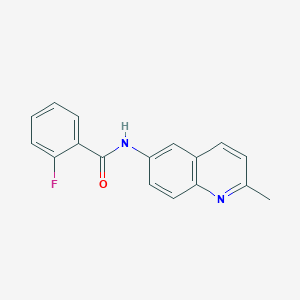

N-(2-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and related compounds has been explored through various chemical reactions. One method involves the reaction of saccharin with organolithium compounds or Grignard reagents, leading to 3-substituted 1,2-benzisothiazole 1,1-dioxides (Abramovitch et al., 1974). Another approach utilizes phosphorus pentoxide and primary or secondary aliphatic amines for the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The molecular structure of N-(2-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been elucidated using techniques like X-ray diffraction. Studies have revealed bond lengths and angles that are indicative of specific reactivity patterns and molecular conformations (Fonseca, 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its reactivity towards different reagents. For example, its reaction with N-amino heterocycles has been studied for the potential inhibition of human leukocyte elastase (HLE) and acetylcholinesterase (AChE) (Zakharova et al., 2010). Another study highlighted its reactivity in the formation of amidine derivatives through desulfurization reactions (Argilagos et al., 1998).

Physical Properties Analysis

Physical properties, such as crystal structure and molecular interactions, have been characterized to understand the compound's behavior under different conditions. For instance, the crystal structure of its ethanol adduct has been determined, revealing a monomeric and five-coordinate structure at tin (Ng et al., 1989).

Chemical Properties Analysis

The chemical properties of N-(2-isopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide reflect its reactivity and potential applications in various chemical reactions. Its role in host-guest chemistry and inclusion compound formation has been studied, demonstrating its ability to form strong hydrogen bonds and discrete dimeric salt-like aggregates (Foces-Foces et al., 1993).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,1-dioxo-N-(2-propan-2-ylphenyl)-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-11H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBVEFKJIORZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)